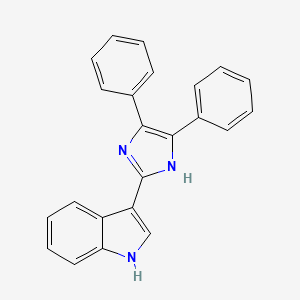

3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole ring and its derivatives have pharmaceutical properties like antibacterial, anticancer, enzyme inhibitor, fungicidal, antiviral, anti-inflammatory, etc., in addition to its industrial activities .

Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. For instance, a one-pot synthesis of tetra-substituted imidazole is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .

Molecular Structure Analysis

The structure of the compounds was confirmed using various spectroscopic and analytical techniques . A clear intra-molecular charge transfer was perceived in the ligand and its metal complexes .

Chemical Reactions Analysis

The synthesized imidazole was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

Greener Synthesis Approaches

Nirwan and Pareek (2021) developed a greener and efficient one-pot synthesis method for multi-substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives. This process involves microwave irradiation and employs Amberlyst A-15 as a recyclable catalyst, highlighting eco-friendly aspects, cost-effectiveness, and reusability (Nirwan & Pareek, 2021).

Antimicrobial and Antioxidant Properties

A study by Rajaraman et al. (2010) synthesized derivatives of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole with potent activity against Staphylococcus aureus strains, including methicillin-resistant variants. This indicates potential applications in developing new antimicrobial agents (Rajaraman et al., 2010). El‐Mekabaty and El-Shora (2018) also reported antimicrobial and antioxidant activities for novel 3-hetarylindole derivatives, suggesting diverse biological applications for these compounds (El‐Mekabaty & El-Shora, 2018).

Optical and Electroluminescence Properties

Muruganantham et al. (2019) studied the optical, thermal, and electroluminescence properties of 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile-based fluorophores, demonstrating their potential as organic light-emitting diode (OLED) applications (Muruganantham et al., 2019).

Chemical Synthesis and Molecular Structures

Studies by Hary, Roettig, and Paal (2001), and Rajaraman et al. (2017), describe methods for synthesizing various 3-(4,5-dihydro-1H-imidazole-2-yl)-1H-indoles. These works contribute to the broader understanding of the chemical synthesis and molecular structure of these compounds (Hary, Roettig, & Paal, 2001), (Rajaraman et al., 2017).

Synthesis of Novel Derivatives

Research by Ganta et al. (2016) and Vieira et al. (2017) demonstrate the synthesis of novel derivatives involving 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole. These studies contribute to the development of new compounds with potential biological applications (Ganta et al., 2016), (Vieira et al., 2017).

Orientations Futures

Imidazole derivatives are extensively used to prepare ionic liquids applied in the synthesis of most organic compounds as active catalysts . They have broad applications in the areas of medicinal chemistry and material sciences . Therefore, the study and development of imidazole derivatives continue to be a promising field in medicinal chemistry.

Mécanisme D'action

Target of Action

One study suggests that a similar compound has shown inhibitory activity against the enzyme maltase, which plays a crucial role in carbohydrate metabolism by breaking down maltose into glucose.

Mode of Action

Based on its structural similarity to other imidazole derivatives , it can be hypothesized that it may interact with its target enzyme through non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions could potentially alter the enzyme’s conformation or active site, thereby inhibiting its function .

Action Environment

For instance, one study investigated the use of a similar compound as a humidity sensor, suggesting that environmental humidity could potentially influence the compound’s properties.

Propriétés

IUPAC Name |

3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)26-23(25-21)19-15-24-20-14-8-7-13-18(19)20/h1-15,24H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZJUVBANDEPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)

![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)

![3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5563638.png)

![ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)

![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)